![molecular formula C9H6Cl2N2S2 B1433535 3-Chloro-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole CAS No. 1803611-01-9](/img/structure/B1433535.png)
3-Chloro-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole
Übersicht
Beschreibung
3-Chloro-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole is a compound that belongs to the class of 1,3,4-thiadiazoles. Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The thiadiazole ring is a versatile scaffold widely studied in medicinal chemistry due to its mesoionic character, which allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives typically involves several steps. For example, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis
Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole .Chemical Reactions Analysis
Thiadiazole derivatives have been reported to exhibit a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .Physical And Chemical Properties Analysis
Thiadiazoles are able to cross the cellular membranes due to their mesoionic nature. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research indicates that derivatives of 1,3,4-thiadiazole possess significant antimicrobial properties. For instance, formazans derived from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have shown moderate antimicrobial activity against pathogenic bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). This suggests the potential of 1,3,4-thiadiazole derivatives in developing new antimicrobial agents.
Antiviral Activity
5-(4-Chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives have been synthesized and evaluated for their antiviral properties. Some of these derivatives showed anti-tobacco mosaic virus activity, indicating their potential as antiviral agents (Chen et al., 2010).
Fungicide Applications
Compounds containing the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole moiety have been reported to exhibit fungicide activity. Specifically, derivatives were designed and synthesized, showing significant growth inhibition against various fungi, highlighting their potential as fungicide lead compounds (Fan et al., 2010).
Applications in Materials Chemistry
1,3,4-Thiadiazoles are not only important for their biological activities but also for their potential applications in materials chemistry. For example, the ligand-forced dimerization of copper(I)-olefin complexes bearing a 1,3,4-thiadiazole core has been studied for the crystal engineering of organometallic materials, indicating the utility of these compounds in developing new material sciences applications (Ardan et al., 2017).
Wirkmechanismus
Target of Action
Compounds with a similar thiadiazole scaffold have been found to exhibit diverse biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It is known that the thiadiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence its interaction with its targets.
Biochemical Pathways
Compounds with a similar thiadiazole scaffold have been found to exhibit diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with a similar thiadiazole scaffold have been found to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the thiadiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially influence its action in different environments.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-5-[(4-chlorophenyl)methylsulfanyl]-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2S2/c10-7-3-1-6(2-4-7)5-14-9-12-8(11)13-15-9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLXFXVFOMPIQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=NS2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




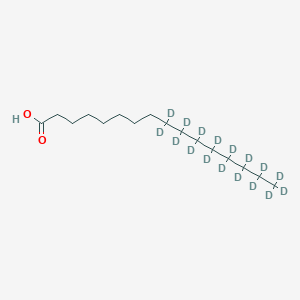
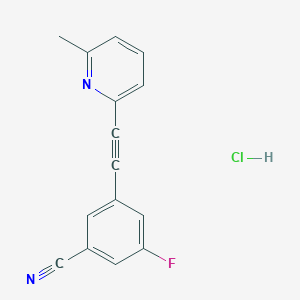
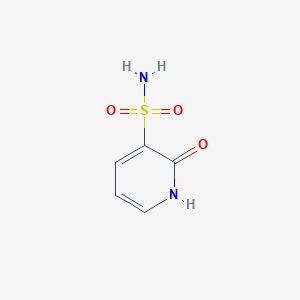

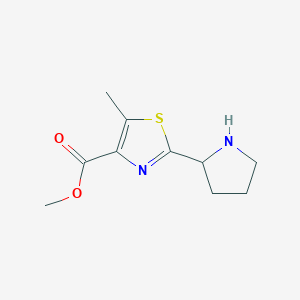
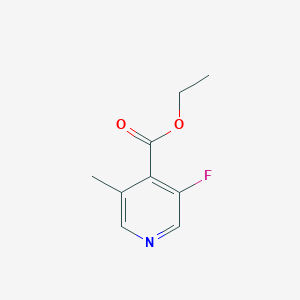
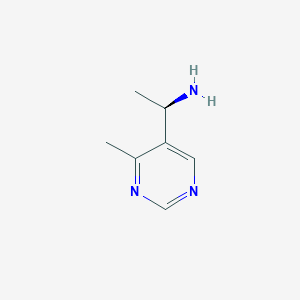
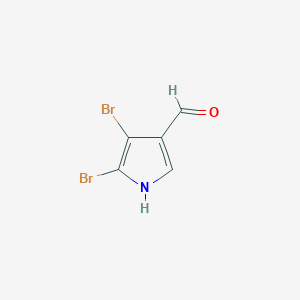
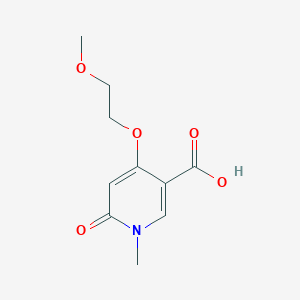
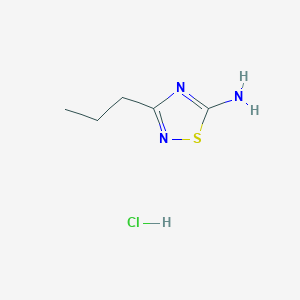
![2-(9-Oxoxanthen-2-yl)propionic Acid 1,5,7-Triazabicyclo[4.4.0]dec-5-ene Salt](/img/structure/B1433473.png)
![Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1433474.png)
![Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1433475.png)